

Acumapimod vs. SB203580: A Head-to-Head Comparison of p38 MAPK Inhibitors

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Compound of Interest

Compound Name: *Acumapimod*

Cat. No.: *B15563676*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: **Acumapimod** (BCT197) and SB203580. While both compounds target a key node in the inflammatory signaling cascade, they differ significantly in their developmental stage, selectivity, and available characterization data. This document aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their research and therapeutic development endeavors.

Executive Summary

Acumapimod is a clinical-stage, orally active inhibitor of p38 MAPK, investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD)[1][2][3][4]. In contrast, SB203580 is a widely utilized preclinical research tool, instrumental in elucidating the role of the p38 MAPK pathway in a multitude of cellular processes. While both are potent inhibitors of the p38 α and p38 β isoforms, their selectivity profiles and off-target effects warrant careful consideration. Publicly available data on **Acumapimod**'s broad kinase selectivity is limited, whereas SB203580 has been more extensively profiled, revealing potential off-target activities at higher concentrations.

Data Presentation

Table 1: In Vitro Inhibitory Activity Against p38 MAPK Isoforms

Inhibitor	p38α (MAPK14) IC ₅₀	p38β (MAPK11) IC ₅₀	p38γ (MAPK12) IC ₅₀	p38δ (MAPK13) IC ₅₀	Reference(s))
Acumapimod	< 1 μM	Data not available	Data not available	Data not available	
SB203580	50 nM	500 nM	Data not available	Data not available	

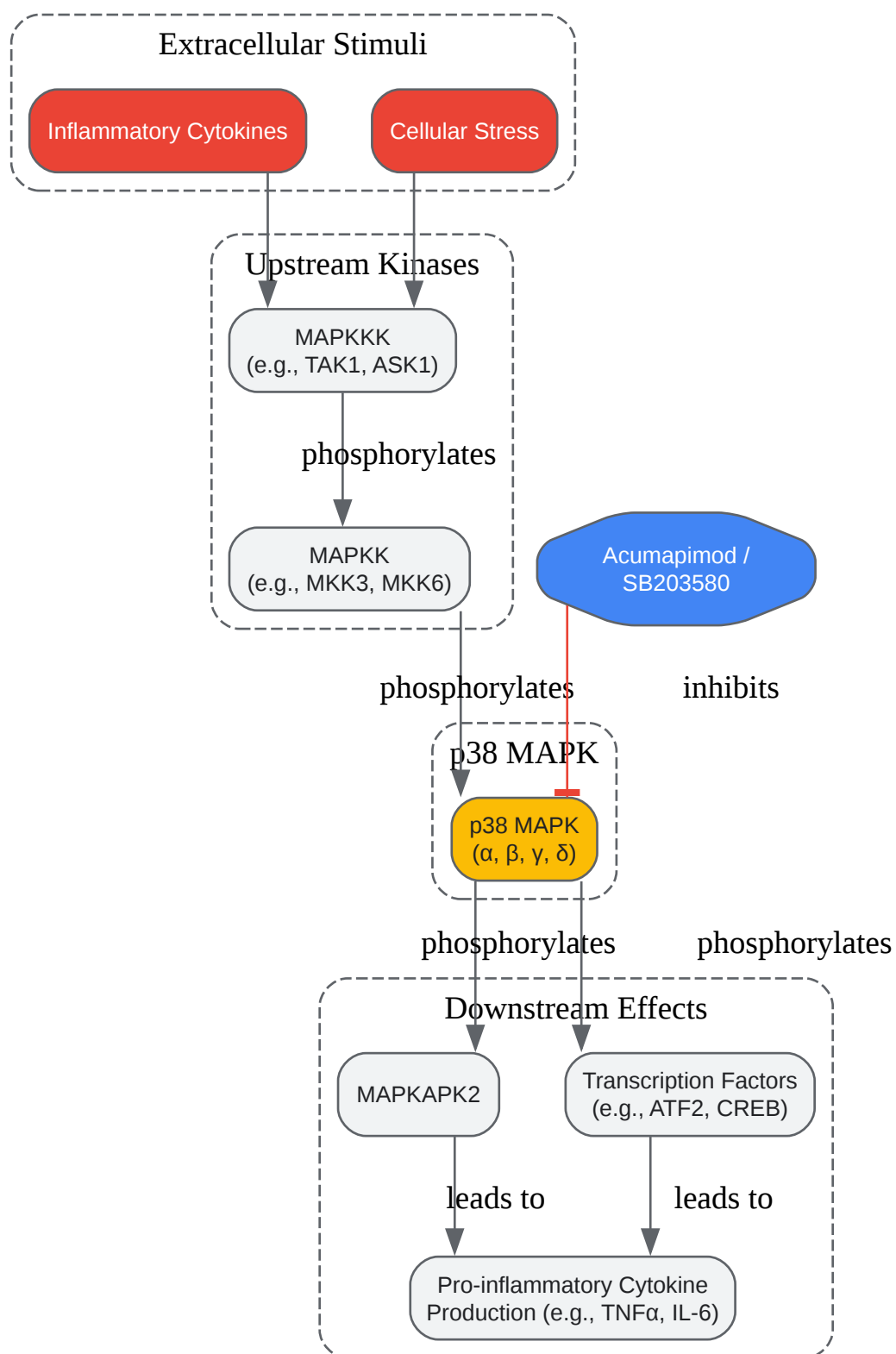
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity and Selectivity

Inhibitor	Cellular Potency (LPS-induced TNFα release)	Selectivity Notes	Potential Off-Target Effects	Reference(s)
Acumapimod	IC ₅₀ = 115 nM (ex vivo) IC ₅₀ = 24 nM (human whole blood)	Highly selective for p38α and p38β isoforms.	Publicly available data on broad kinase screening is limited.	
SB203580	Data not available in a directly comparable format	100-500 fold selectivity over LCK, GSK-3β, and PKBα.	Can activate Raf-1 and the ERK/JNK pathways at concentrations >20 μM. May inhibit other kinases at higher concentrations.	

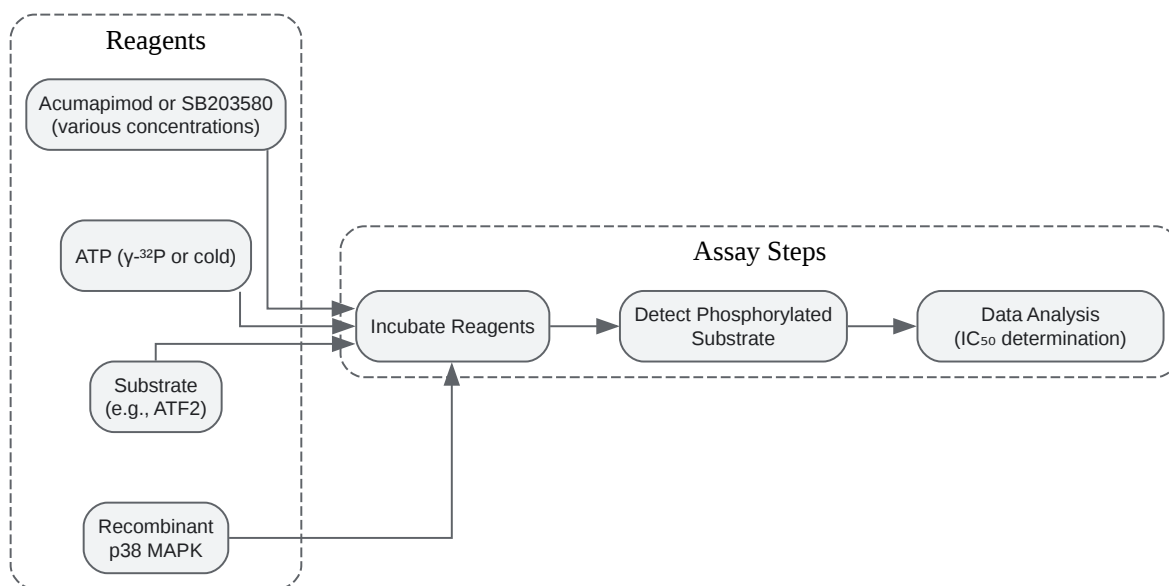
Signaling Pathway and Experimental Workflows

To contextualize the action of these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and typical experimental workflows for their characterization.



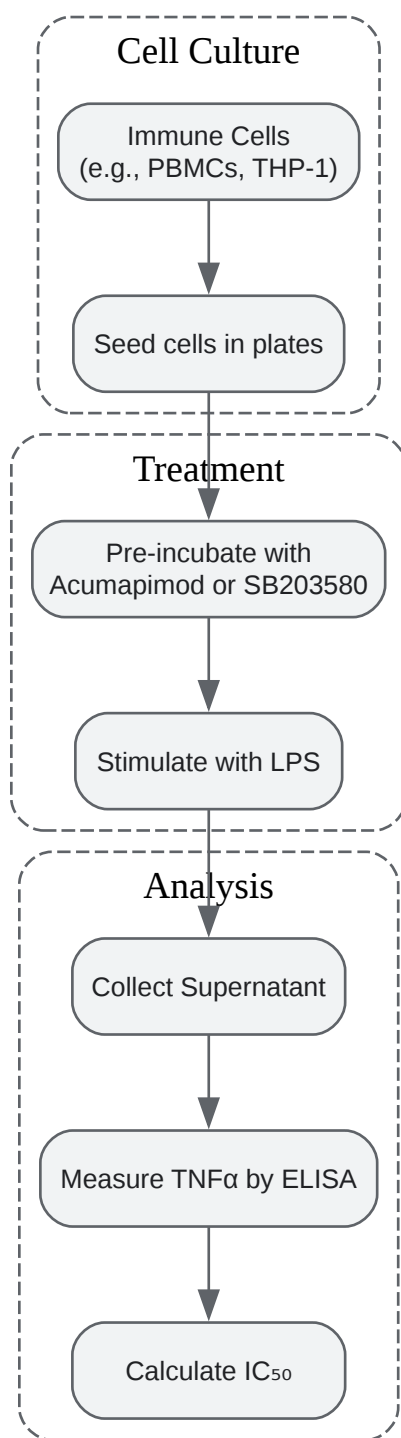
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p38 MAPK signaling pathway and points of inhibition.



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Generalized workflow for an in vitro p38 MAPK kinase assay.



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